(1S,2S)-2-Methoxycyclohexanol
Overview
Description
(1S,2S)-2-Methoxycyclohexanol is a chiral intermediate that plays a crucial role in the synthesis of tricyclic β-lactam antibiotics. The compound's stereochemistry is significant for its biological activity, and thus, the preparation of this compound in its enantiomerically pure form is of great importance for pharmaceutical applications .
Synthesis Analysis
The synthesis of (1S,2S)-2-methoxycyclohexanol has been achieved through both enzymatic and chemical resolution methods. These methods have been optimized for large-scale production, which is essential for the commercial manufacturing of related antibiotics. The enzymatic resolution, in particular, has been highlighted for its simplicity and efficiency, providing the product in good yield and with excellent enantiomeric excess. This process has been consistently operated at a manufacturing scale, indicating its viability for industrial applications .
Molecular Structure Analysis
The molecular structure of (1S,2S)-2-methoxycyclohexanol is characterized by its specific stereochemistry, with the 1S,2S configuration being critical for its activity. The presence of the methoxy group and the cyclohexanol moiety within the same molecule provides the necessary chemical properties for further reactions and transformations required in the synthesis of complex pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of (1S,2S)-2-methoxycyclohexanol include substitution with methanol, esterification, chiral separation with valine, saponification, and oxidation. These reactions are part of a multi-step synthesis process starting from the original material 1,2-cyclohexanone, which ultimately leads to the formation of the desired chiral alcohol .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (1S,2S)-2-methoxycyclohexanol are not detailed in the provided papers, such properties would typically include melting point, boiling point, solubility, and optical rotation. These properties are influenced by the molecular structure and are critical for the handling and application of the compound in further chemical synthesis and pharmaceutical formulation .
Scientific Research Applications
Synthesis and Thermodynamic Properties
(1S,2S)-2-Methoxycyclohexanol has been synthesized through alcoholysis reactions involving cyclohexene oxide and methanol, utilizing Ag2CsPW12O40 as a catalyst. The compound's synthesis process has been thoroughly analyzed, utilizing elemental analyzers, FT-IR, GC, and NMR to confirm the elemental composition, functional groups, purity, and molecular structure. This compound's specific heat capacity and standard enthalpy of combustion have been determined, providing essential thermodynamic parameters that aid in exploring new production routes for (1S,2S)-2-Methoxycyclohexanol (Feng, Shang, & Zhang, 2018).
Conformational Equilibrium and Hydrogen Bond Dynamics
Studies have delved into the conformational equilibrium of (1S,2S)-2-Methoxycyclohexanol derivatives. For instance, cis-3-methoxycyclohexanol's conformational equilibrium is influenced significantly by intramolecular hydrogen bonds, which shift depending on concentration and solvent polarity. This indicates the intricate nature of molecular interactions within these compounds and their susceptibility to external conditions (de Oliveira & Rittner, 2005).
Catalytic Applications in Deoxygenation Processes
(1S,2S)-2-Methoxycyclohexanol and its derivatives have been used in catalytic processes, notably in the selective deoxygenation of hydrogenated by-products like 2-methoxycyclohexanone to phenol, cyclohexanone, and cyclohexanol. This process is catalyzed over carbon-supported noble metal catalysts without external hydrogen. The yield of target products in this process highlights the potential application of (1S,2S)-2-Methoxycyclohexanol in chemical manufacturing and processing (Miyagawa, Nakagawa, Tamura, & Tomishige, 2019).
Role in Synthesis of Tribactam
Safety And Hazards
This would include information about any hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include information about safe handling procedures.
Future Directions
This would involve a discussion of areas for future research. For example, if the compound has medicinal properties, future directions might include studies to better understand its mechanism of action, to improve its synthesis, or to find new applications for it.
properties
IUPAC Name |
(1S,2S)-2-methoxycyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQZLGQRIVCNH-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Methoxycyclohexanol | |
CAS RN |
7429-40-5 | |
Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.